molecular formula C6H10O3<br>CH2=CHCOOCH2CH(CH3)OH<br>C6H10O3 B1219563 2-Hydroxypropyl acrylate CAS No. 999-61-1

2-Hydroxypropyl acrylate

Cat. No. B1219563
CAS RN: 999-61-1
M. Wt: 130.14 g/mol
InChI Key: GWZMWHWAWHPNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Hydroxypropyl acrylate can be synthesized through the ring-opening reaction of acrylic acid and propylene. The optimal synthesis conditions involve a reaction temperature of 60°C for 12 hours using a 1.5% catalyst, achieving a product yield of approximately 82.7% with a purity over 97% (Wang Qing-li, 2011).

Molecular Structure Analysis

The molecular structure of 2-hydroxypropyl acrylate is characterized by a hydroxyl group attached to a propyl chain, which is in turn linked to an acrylate group. This structure facilitates its reactivity and compatibility with various co-monomers in polymerization reactions, allowing for the synthesis of copolymers with diverse properties.

Chemical Reactions and Properties

2-Hydroxypropyl acrylate undergoes copolymerization reactions with other monomers, such as 2-hydroxyethyl acrylate, to form thermoresponsive polymers. These polymers exhibit changes in their physical properties in response to temperature, making them suitable for applications requiring temperature sensitivity (Hoogenboom et al., 2009).

Scientific Research Applications

  • Polyurethane Acrylate Prepolymers Synthesis

    • Field : Materials Science
    • Application : 2-HPA is used in the synthesis of polyurethane acrylate prepolymers .
    • Method : The process involves reacting excessive isophorone diisocyanate (IPDI) with poly (propylene glycol) (PPG) and then end-capping with 2-hydroxypropyl methacrylate (HPMA) in isobornyl methacrylate (IBOMA) .
    • Results : The resulting prepolymer resins were irradiated by UV light to form cured materials. The structures of the prepolymers were confirmed by 1 H NMR, FT-IR, and GPC .
  • Hydrogel Polymers

    • Field : Polymer Science
    • Application : 2-HPA is used in the formation of hydrogel polymers .
  • RAFT Polymerizations

    • Field : Polymer Chemistry
    • Application : 2-HPA is used in RAFT polymerizations .
  • Controlled Drug Release Systems

    • Field : Pharmaceutical Sciences
    • Application : 2-HPA is used in the preparation of polymeric membranes for controlled drug release systems .
    • Method : The membranes may be prepared by the photosynthesis of 2-hydroxy-3-phenoxypropyl acrylate by UV radiation .
  • Synthesis of (Meth)Acrylates

    • Field : Organic Chemistry
    • Application : 2-HPA is used in the synthesis of (meth)acrylates .
    • Method : The process involves reacting 2-HPA with aryloxy-2-hydroxypropyl methacrylate monomer and chloroform and 2,2′-azobisisobutyronitrile (AIBN) as an initiator .
  • Fabrication of Poly (phenylene ether)-based Substrate Materials

    • Field : Materials Science
    • Application : 2-HPA is used as a curing agent during the fabrication of poly (phenylene ether)-based substrate materials .
  • Synthesis of Polyurethane Acrylate Prepolymers

    • Field : Materials Science
    • Application : 2-HPA is used in the synthesis of polyurethane acrylate prepolymers with different contents of HIPIH and HIH .
    • Method : The process involves reacting excessive isophorone diisocyanate (IPDI) with poly (propylene glycol) (PPG) and then end-capping with 2-hydroxypropyl methacrylate (HPMA) in isobornyl methacrylate (IBOMA). After the addition of the photoinitiator PI 1173, the resulting prepolymer resins were irradiated by UV light to form cured materials .
    • Results : The structures of the prepolymers were confirmed by 1 H NMR, FT-IR, and GPC. SEM analyses proved that no obvious phase separation was observed within the cured sample .
  • Acrylate Free Radical Polymerization

    • Field : Polymer Science
    • Application : 2-HPA is used in acrylate free radical polymerization .

Safety And Hazards

2-Hydroxypropyl acrylate is toxic to aquatic organisms . It is strongly advised not to let the chemical enter into the environment . It may cause irritation to eyes, skin, and the respiratory system . Severe burns can occur if it comes in contact with the eyes or skin . It is also toxic if absorbed through the skin, inhaled, or swallowed .

Future Directions

2-Hydroxypropyl acrylate’s production and use in the manufacture of polymers and chemical intermediates may result in its release to the environment through various waste streams . Therefore, future directions may include developing methods to minimize environmental impact and exploring new applications in the field of sustainable materials .

properties

IUPAC Name

2-hydroxypropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3,5,7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZMWHWAWHPNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32029-53-1
Record name Hydroxypropyl acrylate polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32029-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0022143
Record name 2-Hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to light-yellow liquid with a sweetish, solvent odor; [NIOSH], COLOURLESS LIQUID., Clear to light-yellow liquid wiith a sweetish, solvent odor.
Record name 2-Hydroxypropyl acrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/519
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-HYDROXYPROPYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/327
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Hydroxypropyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0339.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

BP: 70 °C at 2 mm Hg, BP: 63 °C at 0.04 kPa (0.3 mm Hg), BP: 77 °C at 5 mm Hg, 191 °C, 376 °F
Record name 2-Hydroxypropyl acrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-HYDROXYPROPYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/327
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Hydroxypropyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0339.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

149 °F (closed cup), 65 °C, 207 °F, 149 °F
Record name 2-Hydroxypropyl acrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-HYDROXYPROPYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/327
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Hydroxypropyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0339.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible with water, Miscible with oxygenated solvents, Solubility in water, g/100ml at 25 °C: 100 (good)
Record name 2-Hydroxypropyl acrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.05 kg/L at 25 °C, Relative density (water = 1): 1.1, 1.05
Record name 2-Hydroxypropyl acrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-HYDROXYPROPYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/327
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Hydroxypropyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0339.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 4.5
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.17 [mmHg], Vapor pressure, Pa at 20 °C: 5
Record name 2-Hydroxypropyl acrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/519
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

2-Hydroxypropyl acrylate

Color/Form

Liquid, Colorless liquid

CAS RN

999-61-1, 32029-53-1
Record name 2-Hydroxypropyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=999-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypropyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-hydroxypropyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL MONOACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17T4R74K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxypropyl acrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-HYDROXYPROPYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-HYDROXYPROPYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/327
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acrylic acid, 2-hydroxypropyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AT1D5F88.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxypropyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Hydroxypropyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Hydroxypropyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Hydroxypropyl acrylate
Reactant of Route 5
Reactant of Route 5
2-Hydroxypropyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Hydroxypropyl acrylate

Citations

For This Compound
922
Citations
CD Vo, J Rosselgong, SP Armes… - Journal of Polymer …, 2010 - Wiley Online Library
… As far as we are aware, there are only a few studies on the thermoresponsive behavior of poly(2-hydroxypropyl acrylate) (PHPA). Taylor and Cerankowski first reported that HPA …
Number of citations: 46 onlinelibrary.wiley.com
R Hoogenboom, D Popescu… - Macromolecular …, 2009 - Wiley Online Library
… Even though it is known since 1975 that poly(2-hydroxypropyl acrylate) (PHPA) also exhibits a LCST transition in water at 16 C,11 this monomer was sporadically explored in …
Number of citations: 52 onlinelibrary.wiley.com
KL Deng, H Tian, PF Zhang, XB Ren… - Express Polym …, 2009 - expresspolymlett.com
… In this investigation, a novel temperature-pH responsive copolymer was prepared by the radical copolymerization between 2-hydroxypropyl acrylate (HPA) and aminoethyl methacrylate …
Number of citations: 29 www.expresspolymlett.com
TM Eggenhuisen, CR Becer, MWM Fijten… - …, 2008 - ACS Publications
… (16, 17) A surprisingly little studied polymer with LCST behavior is poly(2-hydroxypropyl acrylate) (P(HPA)), with a reported LCST of 16 C at 10 wt %. (1) Although its thermosensitivity …
Number of citations: 127 pubs.acs.org
AY Yassin, AR Mohamed, EM Abdelrazek… - Journal of Materials …, 2019 - Elsevier
Different concentrations of graphene oxide (GO) were successfully embedded into poly (vinyl chloride-co-vinyl acetate-co-2-hydroxypropyl acrylate) (PVVH) copolymer. The composites …
Number of citations: 40 www.sciencedirect.com
HS Byun, MY Choi - The Journal of Chemical Thermodynamics, 2007 - Elsevier
… + 2-hydroxypropyl acrylate) system. The solid lines and the solid circles represent the (vapour + liquid) lines and the critical points for pure carbon dioxide and 2-hydroxypropyl acrylate. …
Number of citations: 10 www.sciencedirect.com
MM Babić, BĐ Božić, BĐ Božić, JM Filipović… - Materials Letters, 2016 - Elsevier
A series of dual-sensitive poly(2-hydroxypropyl acrylate/itaconic acid) (P(HPA/IA)) hydrogels were synthesized and evaluated as potential highly effective antiproliferative drug delivery …
Number of citations: 22 www.sciencedirect.com
AY Yassin, AR Mohamed, AM Abdelghany… - Journal of Materials …, 2018 - Springer
Synthesis of a new nanocomposite composed of poly (vinyl chloride-co-vinyl acetate-co-2-hydroxypropyl acrylate) (PVVH) copolymer and graphene oxide (GO) was successfully …
Number of citations: 38 link.springer.com
MM Babić, BĐ Božić, KM Antić, JSJ Vuković… - Materials Letters, 2015 - Elsevier
Abstract Series of novel dual-sensitive poly(2-hydroxypropyl acrylate/itaconic acid) hydrogels were designed as multifunctional drug delivery system which can provide several …
Number of citations: 10 www.sciencedirect.com
AM Abdelghany, MA Morsi, A Abdelrazek, MT Ahmed - Silicon, 2018 - Springer
… 4, the PVVH spectrum has a broad peak at 3433 cm −1 assigned to the stretching vibration of the hydroxyl group (OH) of the 2-hydroxypropyl acrylate moiety [17]. The CH asymmetric …
Number of citations: 23 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.